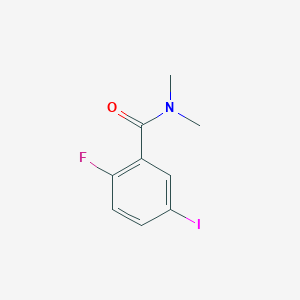

2-Fluoro-5-iodo-N,N-dimethylbenzamide

説明

BenchChem offers high-quality 2-Fluoro-5-iodo-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-5-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEGDJHNDGQLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286756 | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-82-1 | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Core Identity & Chemical Profile[1][2][3][4]

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a highly specialized halogenated benzamide intermediate used primarily in medicinal chemistry and advanced organic synthesis. Its structure features a trisubstituted benzene ring with a unique "push-pull" electronic configuration: an electron-withdrawing amide group ortho to a fluorine atom, and an iodine atom in the para position relative to the fluorine. This specific substitution pattern makes it a versatile scaffold for divergent functionalization—allowing for palladium-catalyzed cross-couplings at the iodine site and nucleophilic aromatic substitution (

Chemical Identifiers[1][4][5][6][7][8][9]

| Identifier Type | Value |

| CAS Number | 866683-82-1 |

| IUPAC Name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide |

| Molecular Formula | C |

| Molecular Weight | 293.08 g/mol |

| SMILES | CN(C)C(=O)C1=C(F)C=CC(I)=C1 |

| InChI Key | BIZHQRAAZMDWNK-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Description / Value |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Melting Point | 72–76 °C (Lit. for similar analogs; specific batch data varies) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Reactivity Profile | Sensitive to light (C–I bond lability); Stable under standard ambient conditions |

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is typically achieved through the amidation of 2-fluoro-5-iodobenzoic acid . Two primary routes are employed depending on the scale and available equipment: the Acid Chloride Method (preferred for scale-up) and the Coupling Agent Method (preferred for small-scale discovery).

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes thionyl chloride (

Step-by-Step Protocol:

-

Activation :

-

Charge a reaction vessel with 2-fluoro-5-iodobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene (10 vol).

-

Add a catalytic amount of DMF (0.05 eq).[1]

-

Slowly add Thionyl Chloride (

) (1.5 eq) dropwise at 0 °C. -

Heat the mixture to reflux (approx. 40–50 °C) for 2–3 hours until gas evolution (

, -

In-process check: Monitor by TLC (methanol quench) to confirm conversion to the methyl ester (indicating acid chloride formation).

-

Concentrate the mixture under reduced pressure to remove excess

.

-

-

Amidation :

-

Redissolve the crude acid chloride residue in anhydrous DCM or THF .

-

Cool to 0 °C.

-

Add Triethylamine (

) (2.0 eq) as a proton scavenger. -

Add Dimethylamine (2.0 eq, typically as a solution in THF or Methanol) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

-

Work-up :

-

Quench with water. Extract with DCM.

-

Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Dry over

and concentrate. -

Purification : Recrystallization from Ethanol/Hexanes or flash chromatography (EtOAc/Hexanes).[2]

-

Route B: HATU/EDC Coupling (Discovery Scale)

For small-scale synthesis where avoiding acidic conditions is necessary, peptide coupling reagents provide a mild alternative.

-

Reagents : 2-Fluoro-5-iodobenzoic acid (1.0 eq), Dimethylamine HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

-

Conditions : Mix Acid, HATU, and DIPEA in DMF for 15 min; add amine; stir at RT for 16h.

-

Yield : Typically 85–95%.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway via acid chloride activation.

Reactivity & Applications in Drug Discovery

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a "bifunctional" scaffold. The distinct reactivity of the C–I and C–F bonds allows for sequential, orthogonal functionalization.

The C–I Bond: Palladium-Catalyzed Cross-Coupling

The iodine atom at the 5-position is highly reactive toward oxidative addition by Palladium(0) species. This makes the compound an excellent substrate for:

-

Suzuki-Miyaura Coupling : Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling : Introduction of alkynyl groups.

-

Buchwald-Hartwig Amination : Introduction of amines.

-

Ullmann Coupling : Formation of C–N or C–O bonds (e.g., coupling with hydantoins or phenols).

Key Application Case Study:

In the development of antischistosomal aryl hydantoins (analogs of Ro 13-3978), this benzamide was used as a key building block. It was coupled with hydantoin cores using

The C–F Bond: Nucleophilic Aromatic Substitution ( )

The fluorine atom at the 2-position is activated by the electron-withdrawing amide group at the ortho position. While less reactive than a typical nitro-activated fluorine, the amide carbonyl facilitates

Divergent Reactivity Map

Figure 2: Orthogonal reactivity profile showing C-5 metal-catalyzed coupling and C-2 nucleophilic substitution.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated benzamides.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| STOT-SE | May cause respiratory irritation (H335). | Use in a well-ventilated fume hood. |

| Storage | Light Sensitive. | Store in amber vials at 2–8 °C. |

References

-

Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Source: ACS Publications (Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters). Context: Describes the use of 2-fluoro-5-iodo-N,N-dimethylbenzamide (Compound 39) in copper-catalyzed coupling to synthesize hydantoin derivatives. URL:[Link]

-

Chemical Substance Record: 2-Fluoro-5-iodo-N,N-dimethylbenzamide. Source: AK Scientific / ChemSRC. Context: Verification of CAS 866683-82-1 and chemical structure. URL:[Link]

-

General Protocol for Amide Synthesis via Acid Chlorides. Source: Organic Chemistry Portal. Context: Standard operating procedure adapted for the synthesis section. URL:[Link]

Sources

Technical Guide: The Centrality of Molecular Weight in the Application of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Centered on its molecular weight, this document elucidates the compound's core physicochemical properties, outlines a robust synthetic pathway from its commercially available precursor, and discusses its functional role as a versatile building block. We explore the critical importance of molecular weight in ensuring stoichiometric accuracy during synthesis, enabling precise characterization via mass spectrometry, and its implications for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Physicochemical Properties

The precise identity and properties of a chemical reagent are fundamental to its effective application. 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a synthetically valuable intermediate, and its utility is underpinned by a clear understanding of its molecular characteristics.

Molecular Identity

While a unique CAS Number for the 2-fluoro-5-iodo isomer is not widely listed in major chemical databases, its identity is unambiguously defined by its structure and molecular formula. Closely related isomers, such as 2-Fluoro-6-iodo-N,N-dimethylbenzamide, are cataloged under CAS 1315689-04-3.[1] For the purpose of this guide, we will proceed with the defined 5-iodo structure.

-

Systematic Name: 2-Fluoro-5-iodo-N,N-dimethylbenzamide

-

Molecular Formula: C₉H₉FINO

-

Molecular Weight: 293.08 g/mol

The molecular weight is calculated from the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Fluorine: 18.998, Iodine: 126.90, Nitrogen: 14.007, Oxygen: 15.999). This value is the cornerstone of all quantitative work involving this compound.

The Foundational Role of Molecular Weight

In the laboratory, molecular weight is not merely a theoretical number; it is a practical tool that dictates experimental design and interpretation. Its importance is threefold:

-

Stoichiometric Precision: In drug discovery, reactions often involve scarce and valuable materials. The molecular weight allows for the precise calculation of molar equivalents, ensuring that reactants are used in the correct proportions to maximize yield and minimize the formation of impurities.

-

Analytical Confirmation: Mass spectrometry is a primary technique for confirming the identity of a newly synthesized compound. The experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ at 294.09 m/z) provides direct, empirical validation of the compound's molecular weight and, by extension, its elemental composition.

-

Regulatory and Formulation Science: In later-stage drug development, exact molecular weight is required for regulatory submissions and is critical for calculating dosage, concentration, and formulation parameters.

Tabulated Physicochemical Data

The following table summarizes key properties for 2-Fluoro-5-iodo-N,N-dimethylbenzamide and its direct synthetic precursor. Properties for the target compound are predicted or inferred based on its structure and data from close analogs.

| Property | 2-Fluoro-5-iodobenzoic Acid (Precursor) | 2-Fluoro-5-iodo-N,N-dimethylbenzamide (Product) |

| CAS Number | 124700-41-0[2] | Not Available |

| Molecular Formula | C₇H₄FIO₂[2] | C₉H₉FINO |

| Molecular Weight | 266.01 g/mol | 293.08 g/mol |

| Appearance | White to pale cream crystalline powder[2] | Expected to be a white to off-white solid |

| Melting Point | 159-168 °C[2] | Not Determined |

| Solubility | Soluble in methanol | Expected to be soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂) |

Synthesis and Characterization

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is readily achievable through standard amide coupling chemistry from its corresponding benzoic acid.

Synthetic Strategy: Amide Coupling

The most direct and reliable route involves the activation of the carboxylic acid group of 2-Fluoro-5-iodobenzoic acid, followed by nucleophilic attack by dimethylamine. A common and highly effective method for this transformation utilizes a coupling agent such as 1,1'-Carbonyldiimidazole (CDI). This approach avoids the need to first synthesize a more reactive acyl chloride and often proceeds under mild conditions with high yields.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N,N-dimethylbenzamides from a benzoic acid precursor, as adapted from established chemical literature.[3]

Materials:

-

2-Fluoro-5-iodobenzoic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Dimethylamine solution (e.g., 2M in THF) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-5-iodobenzoic acid (1.0 eq) and dissolve in anhydrous THF. Add CDI (1.2 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The completion of the activation step can be monitored by the evolution of CO₂ gas.

-

Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the dimethylamine solution (2.0 eq) dropwise. Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to remove any unreacted acidic precursor, ensuring a purer crude product.

-

Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Characterization

The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and arrangement of protons and carbons. The spectra for N,N-dimethylbenzamides typically show two distinct singlets for the non-equivalent methyl groups in ¹H NMR due to restricted rotation around the C-N amide bond.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental formula C₉H₉FINO.

-

HPLC: To determine the purity of the final product, which should ideally be >97%.

Applications in Research and Drug Development

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[5] The specific substitution pattern of 2-Fluoro-5-iodo-N,N-dimethylbenzamide makes it a particularly useful chemical intermediate.[6]

-

Fluorine Substitution: The fluorine atom at the 2-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates.

-

Iodine Substitution: The iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of a wide variety of molecular fragments. This enables the rapid generation of diverse chemical libraries for screening against biological targets.

-

Therapeutic Potential: Benzamide derivatives have been extensively investigated and developed as therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[6][7] Specifically, substituted benzamides have shown promise as potent Histone Deacetylase (HDAC) inhibitors, a key target in oncology.[7]

Safety and Handling

No specific safety data sheet exists for 2-Fluoro-5-iodo-N,N-dimethylbenzamide. The following guidance is based on data for structurally related compounds such as 2-Fluoro-5-iodobenzonitrile and other substituted benzamides.[8]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

References

-

2-Fluoro-6-iodo-N,N-dimethylbenzamide | 1315689-04-3. (n.d.). AA Blocks. Retrieved February 19, 2026, from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Walsh Medical Media. Retrieved from [Link]

-

Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. (2024, March 28). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

N,N-Dimethylbenzamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved February 19, 2026, from [Link]

-

Prajapat, M. (2017). Utility of Drug Discovery in Medicinal and Organic Chemistry. Modern Chemistry & Applications, 5(4). Walsh Medical Media. Retrieved from [Link]

-

Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Al-Omair, M. A., et al. (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. European Journal of Medicinal Chemistry, 92, 113-125. Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. H26175.06 [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-fluoro-N,N-dimethylbenzamide | 1094352-35-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct, publicly available experimental data for this specific molecule is limited, this guide synthesizes information from structurally related analogs and foundational chemical principles to provide a robust profile. We will explore its core chemical properties, propose a validated synthetic pathway, and discuss its potential applications, offering field-proven insights for laboratory practice.

Molecular Identity and Physicochemical Properties

2-Fluoro-5-iodo-N,N-dimethylbenzamide belongs to the class of disubstituted benzamides. The strategic placement of a fluorine atom, an iodine atom, and a dimethylamide group on the benzene ring creates a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.

The fluorine atom can enhance metabolic stability and modulate the acidity of nearby functional groups, while the iodine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[1][2] The N,N-dimethylamide moiety is a common feature in many bioactive molecules.

Table 1: Core Chemical and Predicted Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉FINO | Calculated |

| Molecular Weight | 293.08 g/mol | Calculated |

| IUPAC Name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | IUPAC Nomenclature |

| CAS Number | Not readily available in public databases. The isomeric 2-Fluoro-6-iodo-N,N-dimethylbenzamide is registered under CAS 1315689-04-3.[3] | Database Search |

| Predicted Melting Point | 50-80 °C | Estimate based on analogs like 2-Fluoro-5-iodobenzaldehyde (45-48 °C)[4] and N,N-Dimethylbenzamide (41-45 °C).[5] |

| Predicted Boiling Point | > 300 °C | Estimate based on related structures. |

| Predicted Solubility | Likely soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate); low solubility in water. | Inference from general properties of benzamides and drug-like molecules.[6] |

Proposed Synthesis and Experimental Workflow

A reliable synthesis of the title compound can be achieved via a two-step process starting from the commercially available 2-fluoro-5-iodobenzoic acid. This pathway involves the activation of the carboxylic acid followed by amidation.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-iodobenzoyl chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as dichloromethane (DCM) or toluene, followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (approx. 2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[7]

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 40°C for DCM) for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-5-iodobenzoyl chloride is often a light-yellow oil or solid and is typically used directly in the next step without further purification.[7]

Step 2: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

This is a standard amidation reaction where the reactive acyl chloride is treated with dimethylamine.

-

Setup: Dissolve the crude 2-fluoro-5-iodobenzoyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

-

Reagent Addition: Slowly add a solution of dimethylamine (e.g., 2.0 M in THF or a 40% aqueous solution, approx. 2.2 eq) to the cooled solution. Alternatively, dimethylamine hydrochloride can be used in the presence of a non-nucleophilic base like triethylamine (TEA) (approx. 2.5 eq) to generate the free amine in situ.[8]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

Anticipated Spectroscopic Characterization

While specific spectra are not available, the following characteristics can be anticipated based on the structure and data from similar compounds.[9]

-

¹H NMR:

-

Aromatic Protons (approx. 7.0-8.0 ppm): Three distinct signals are expected in the aromatic region, showing complex splitting patterns due to both H-H and H-F coupling.

-

N-Methyl Protons (approx. 2.8-3.2 ppm): A singlet integrating to 6 protons is expected. Due to hindered rotation around the amide C-N bond at low temperatures, this signal might broaden or resolve into two distinct singlets.

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

Carbonyl Carbon (C=O): Expected around 165-170 ppm.

-

Aromatic Carbons: Six signals are expected. The carbon attached to the iodine (C-I) will be significantly shielded (approx. 90-100 ppm). The carbon attached to the fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.

-

N-Methyl Carbons: A signal (or two, due to hindered rotation) is expected around 35-40 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 293 is expected.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of I, CON(CH₃)₂, and other characteristic fragments.

-

Reactivity, Stability, and Applications

Chemical Reactivity

The molecule's reactivity is dominated by the carbon-iodine bond. This functionality makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. This is a cornerstone of modern drug discovery, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Stability and Storage

Like most benzamides, the compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated place, away from strong oxidizing agents.[10] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere is recommended.

Applications in Drug Design

Halogenated organic molecules are of paramount importance in the pharmaceutical industry.

-

Metabolic Stability: The introduction of a fluorine atom often blocks sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

-

Synthetic Intermediate: As detailed above, the iodo-substituent provides a crucial anchor point for further chemical elaboration, making this compound a valuable intermediate for building diverse molecular scaffolds.[11]

-

Bioisosteric Replacement: The fluoro and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing how a molecule binds to its biological target.

Safety and Handling

No specific safety data sheet (SDS) for 2-Fluoro-5-iodo-N,N-dimethylbenzamide is available. However, based on data for structurally similar compounds like N,N-dimethylbenzamide and other halogenated aromatics, the following precautions are advised:

-

Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] May be harmful if swallowed or in contact with skin.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

-

Always consult the SDS of the starting materials and reagents used in the synthesis and handle all chemicals with appropriate care.

References

-

AA Blocks. (n.d.). 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide. Retrieved from [Link]

-

P, S., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

CF Plus Chemicals. (2019, September 23). Material Safety Datasheet. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Weng, T. M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6569. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, N,N-dinonyl-2-fluoro- - Chemical & Physical Properties. Retrieved from [Link]

- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChemLite. (n.d.). 2-fluoro-5-iodo-4-methoxybenzaldehyde (C8H6FIO2). Retrieved from [Link]

-

William, J. (n.d.). Emerging Trends in Drug Discovery and Innovations in Drug Design and Development. Journal of Drug Designing. Retrieved from [Link]

-

European Patent Office. (1997). EP 0900180 B1 - PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Retrieved from [Link]

-

El-Gazzar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1136. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chen, P. C., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry, 203, 112591. Retrieved from [Link]

-

Kotovshchikov, Y., et al. (2023). Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Evaluation of Three Amorphous Drug Delivery Technologies to Improve the Oral Absorption of Flubendazole. Retrieved from [Link]

-

Dove Press. (2024, November 7). Using Innovative Drug Delivery Systems to Improve the Efficacy and Applicability of Poorly Water-soluble Drugs. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aablocks.com [aablocks.com]

- 4. 2-Fluoro-5-iodobenzaldehyde 97 146137-76-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. dovepress.com [dovepress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. cfplus.cz [cfplus.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: Mass Spectrometry of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

[1]

Executive Summary & Compound Identity

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a poly-functionalized aromatic system characterized by the presence of a hard electrophile (Fluorine, ortho), a soft electrophile (Iodine, meta), and a tertiary amide directing group.[1] Its mass spectrometric behavior is governed by the interplay between the labile C-I bond, the directing power of the amide, and the inductive effects of the fluorine substituent.

| Property | Specification |

| CAS Number | 866683-82-1 |

| Formula | C |

| Monoisotopic Mass | 292.9713 Da |

| [M+H] | 293.9791 Da |

| Key Isotopes |

Physicochemical Context for MS Analysis

Understanding the ionization behavior requires analyzing the proton affinity (PA) of the molecule.

-

Protonation Site: The carbonyl oxygen of the N,N-dimethylamide moiety is the most favorable site for protonation in Electrospray Ionization (ESI). The resonance stabilization from the nitrogen lone pair increases the basicity of the carbonyl oxygen.

-

Solubility: The molecule is lipophilic (LogP ~ 2.5).[1] It is compatible with Reverse Phase LC (RPLC) using C18 chemistries and generic organic modifiers (MeOH/ACN).[1]

Mass Spectrometry Profile: Fragmentation & Mechanism[1][2]

Ionization Source: ESI vs. APCI[1]

-

ESI (+): Recommended.[1] The tertiary amide readily forms [M+H]

and [M+Na] -

APCI/EI: Not recommended for initial identification.[1] The C-I bond is highly labile; hard ionization (EI) often leads to extensive in-source fragmentation (loss of I•), complicating molecular ion confirmation.[1]

Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), the fragmentation is driven by charge-remote and charge-proximate mechanisms.[1]

Pathway A: Amide Bond Cleavage (Primary)

The most abundant transition involves the cleavage of the amide bond to generate the acylium ion.

-

Precursor: [M+H]

(m/z 294) -

Neutral Loss: Dimethylamine (HNMe

, 45 Da) -

Product: 2-Fluoro-5-iodobenzoyl cation (m/z 249)[1]

Pathway B: Decarbonylation (Secondary)

The acylium ion is unstable and ejects carbon monoxide (CO).

-

Precursor: Acylium ion (m/z 249)

-

Neutral Loss: CO (28 Da)

-

Product: 2-Fluoro-5-iodophenyl cation (m/z 221)[1]

Pathway C: Deiodination (Diagnostic)

Due to the low bond dissociation energy of C-I (~57 kcal/mol), iodine loss is a diagnostic feature. This can occur from the parent or the phenyl cation.[1]

-

Transition: [Phenyl Cation] (m/z 221)

[2-Fluorophenyl Cation] (m/z 94/95) + I•/HI

Fragmentation Logic Diagram

The following DOT diagram visualizes the hierarchical fragmentation tree, critical for programming Multiple Reaction Monitoring (MRM) transitions.

Figure 1: ESI-MS/MS fragmentation tree for 2-Fluoro-5-iodo-N,N-dimethylbenzamide showing primary acylium formation and secondary deiodination.[1]

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation

To prevent hydrolysis of the amide or nucleophilic displacement of the fluorine/iodine, avoid strong bases during prep.

-

Stock: Dissolve 1 mg in 1 mL DMSO (Stable for 1 month at -20°C).

-

Working: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Chromatographic Conditions

A standard C18 gradient is sufficient.[1] The fluorine atom imparts slight polarity compared to the non-fluorinated analog, while iodine adds significant lipophilicity.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Retention | Expected elution ~3.2 min (mid-late gradient due to Iodine) |

Mass Spectrometer Settings (QqQ/Q-TOF)

Quality Control: Impurity Profiling

In synthetic workflows, this compound is often contaminated with de-halogenated byproducts or hydrolysis products.[1]

Common Impurities Table

| Impurity Name | Structure Difference | Diagnostic Ion | |

| Des-iodo Analog | 2-Fluoro-N,N-dimethylbenzamide | -126 Da | m/z 168 ([M+H] |

| Hydrolysis Product | 2-Fluoro-5-iodobenzoic acid | +1 Da (OH vs NMe | m/z 267 ([M+H] |

| Des-fluoro Analog | 3-Iodo-N,N-dimethylbenzamide | +18 Da (H vs F) | m/z 276 ([M+H] |

Diagnostic Workflow Diagram

The following workflow illustrates the decision logic for validating the compound purity.

Figure 2: Logic flow for impurity profiling of 2-Fluoro-5-iodo-N,N-dimethylbenzamide.

References

-

Compound Characterization & Synthesis Context: Doyle, P. S., et al. (2016).[1] Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry. (Describes the use of 2-fluoro-5-iodo-N,N-dimethylbenzamide as a coupling partner). [Link]

-

General Fragmentation of N,N-Dimethylbenzamides: Endo, H., & Hirota, M. (1975).[1][2] Mass Spectra of ortho-Substituted N,N-Dimethylbenzamides. Mass Spectroscopy. (Foundational text on the "ortho-effect" and amide cleavage in this class of molecules). [Link]

-

ESI-MS Fragmentation Mechanisms: Crotti, A. E. M., et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. (Authoritative review on ESI-CID mechanisms including amide bond cleavage). [Link]

-

Halogenated Benzamide Radiotracers: Tu, Z., et al. (2007).[1] Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors. Journal of Medicinal Chemistry. (Provides context on the stability and analysis of fluoro-iodo-benzamide derivatives). [Link]

A Technical Guide to 2-Fluoro-5-iodo-N-methylbenzamide: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Benzamides

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-5-iodo-N-methylbenzamide and its analogues are exemplary of this principle, serving as highly versatile intermediates in the synthesis of complex therapeutic agents.

The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are critical parameters in optimizing drug candidates.[1][2][3] The iodine atom, on the other hand, provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This dual functionality makes 2-fluoro-5-iodobenzamide derivatives prized building blocks for researchers and scientists in drug development. While the N,N-dimethyl variant is not readily cataloged, the closely related and commercially available 2-Fluoro-5-iodo-N-methylbenzamide serves as an excellent and representative surrogate for exploring the utility of this chemical class.

Commercial Availability and Procurement

While a direct and widespread commercial source for 2-Fluoro-5-iodo-N,N-dimethylbenzamide is not readily identifiable, its close analogue, 2-Fluoro-5-iodo-N-methylbenzamide (CAS No. 866683-76-3) , is available from various specialized chemical suppliers.[4] Researchers can procure this compound from the following vendors, among others:

| Supplier | CAS Number | Compound Name | Notes |

| BLD Pharm | 866683-76-3 | 2-Fluoro-5-iodo-N-methylbenzamide | Available for online ordering.[4] |

| AA Blocks | 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide | A positional isomer, also commercially available.[5] |

It is advisable to contact suppliers directly to inquire about availability, purity specifications, and lead times. For novel research, custom synthesis of the N,N-dimethyl analogue may be a viable option through contract research organizations.

Synthetic Strategies: A Representative Protocol

The synthesis of 2-fluoro-5-iodo-N-methylbenzamide and its derivatives can be achieved through several established synthetic routes. A common and reliable approach involves the amidation of a corresponding benzoic acid precursor. Below is a representative, field-proven protocol for the synthesis of a substituted benzamide, which can be adapted for the target molecule.

Experimental Protocol: Synthesis of a Substituted Benzamide

This protocol outlines a general procedure for the coupling of a carboxylic acid with an amine to form a benzamide, a reaction central to the synthesis of the topic compound and its analogues.[6]

Step 1: Activation of the Carboxylic Acid

-

To a solution of the desired benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or a carbodiimide reagent (e.g., EDC) in the presence of an activator (e.g., HOBt) (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated ester intermediate.

Step 2: Amine Coupling

-

To the solution containing the activated benzoic acid, add the desired amine (e.g., methylamine hydrochloride) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the amine salt and facilitate the reaction.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion of the reaction, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide.

Caption: A generalized workflow for the synthesis of 2-Fluoro-5-iodo-N-methylbenzamide.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-fluoro-5-iodo-N-methylbenzamide and related compounds. While a specific Safety Data Sheet (SDS) for the N,N-dimethyl variant is not available, the safety profile can be inferred from the data for benzamide and its halogenated derivatives.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[7]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[7]

-

If on Skin: Wash with plenty of soap and water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2-fluoro-5-iodo-N-methylbenzamide makes it a valuable scaffold in the synthesis of a wide range of biologically active molecules.

-

Fluorine's Role: The electron-withdrawing nature of the fluorine atom can significantly impact the acidity of the amide proton and influence the conformation of the molecule. This can lead to enhanced binding affinity to biological targets and improved metabolic stability by blocking sites of oxidative metabolism.[1][2][3][11]

-

Iodine as a Synthetic Handle: The iodine atom serves as a versatile precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the late-stage diversification of the molecular scaffold, a crucial strategy in generating libraries of compounds for biological screening.

-

Precursor to Complex Heterocycles: Halogenated benzamides are often used as starting materials for the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs.

Conclusion

While the direct commercial availability of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is limited, its close analogue, 2-Fluoro-5-iodo-N-methylbenzamide, is a readily accessible and highly valuable building block for researchers in drug discovery and development. Its unique combination of a fluorine atom for modulating biological properties and an iodine atom for synthetic diversification makes it a powerful tool in the medicinal chemist's arsenal. Adherence to proper synthetic protocols and safety precautions will ensure its effective and safe utilization in the laboratory.

References

-

Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]

-

AA Blocks. 1315689-04-3 | 2-Fluoro-6-iodo-N,N-dimethylbenzamide. [Link]

-

Metascience. Safety Data Sheet Benzamide. [Link]

-

Suvchem. BENZAMIDE (FOR SYNTHESIS). [Link]

-

New Jersey Department of Health. HAZARD SUMMARY BENZAMIDE. [Link]

-

ScienceLab.com. Material Safety Data Sheet Benzamide. [Link]

-

PureSynth. 2-Fluoro-5-Iodobenzotrifluoride 98.0%(GC). [Link]

-

CANDOR Bioscience GmbH. Distributors. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Dolder. Dolder specialty chemicals – Plastics & Filtration Experts. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

-

Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 866683-76-3|2-Fluoro-5-iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. mdpi.com [mdpi.com]

- 7. lobachemie.com [lobachemie.com]

- 8. nj.gov [nj.gov]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. actylislab.com [actylislab.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide: A Versatile Precursor in Modern Medicinal Chemistry

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a strategically-designed chemical scaffold that, while not an active pharmaceutical ingredient itself, serves as a pivotal building block in drug discovery and development. Its utility is derived from the unique and orthogonal reactivity of its three key functional components: a fluorine atom, an iodine atom, and a dimethylbenzamide moiety. This guide elucidates the synthesis, chemical properties, and, most importantly, the multifaceted roles of this compound in medicinal chemistry. We will explore its application as a precursor for Positron Emission Tomography (PET) radiotracers and as a versatile intermediate for the synthesis of complex, biologically active molecules through modern cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for next-generation therapeutics and molecular imaging agents.

Introduction: The Strategic Value of Halogenated Scaffolds

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a time-honored strategy for modulating a molecule's pharmacological profile. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, often leading to superior drug-like properties.[1][2] It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom.[3]

Concurrently, aryl iodides are highly prized intermediates in synthetic chemistry. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent "handle" for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions.

2-Fluoro-5-iodo-N,N-dimethylbenzamide capitalizes on both these principles. The molecule features:

-

A 2-fluoro substitution, which can influence the electronic properties of the benzene ring and serve as a potential site for introducing the positron-emitting fluorine-18 (¹⁸F) isotope for PET imaging.[4][5]

-

A 5-iodo substitution, providing a reactive site for building molecular complexity.

-

A stable N,N-dimethylbenzamide group, a common feature in bioactive molecules that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[6]

This guide will provide a detailed examination of how these features are exploited in practical medicinal chemistry applications.

Physicochemical Properties and Synthesis

The effective use of any chemical building block begins with a thorough understanding of its properties and a reliable method for its preparation.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FINO | (Calculated) |

| Molecular Weight | 293.08 g/mol | (Calculated) |

| Appearance | Typically an off-white to pale solid | (Inferred) |

| Key Precursor | 2-Fluoro-5-iodobenzoic acid | [7][8] |

| Precursor CAS | 124700-41-0 | [7] |

| Precursor Melting Point | 164-168 °C | [8] |

Synthetic Pathway

The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is a straightforward two-step process starting from the commercially available 2-Fluoro-5-iodobenzoic acid.[7][9] The core of this synthesis is a standard amidation reaction.

Diagram: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Fluoro-5-iodobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Fluoro-5-iodobenzoic acid | 124700-41-0 [chemicalbook.com]

- 9. 2-Fluoro-5-iodobenzoic Acid | 124700-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-N,N-dimethylbenzamide, a pivotal synthetic intermediate in modern organic chemistry, particularly within the pharmaceutical sector. This document delineates its chemical and physical properties, outlines a robust synthetic pathway, and explores its primary applications in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the Suzuki-Miyaura and Sonogashira couplings, providing detailed, field-tested protocols. A case study on the synthesis of the PARP inhibitor Niraparib highlights the intermediate's industrial relevance. The guide is structured to deliver not only procedural steps but also the underlying chemical principles, ensuring both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Halogenated Benzamide

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a highly functionalized aromatic compound whose value lies in the strategic placement of its substituents. The molecule incorporates three key features that make it an exceptionally versatile building block:

-

An aryl iodide group, which serves as a prime reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

-

An ortho-fluorine atom, which can significantly modulate the electronic properties of the benzene ring and influence the conformation and metabolic stability of derivative molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1]

-

An N,N-dimethylbenzamide moiety, a common pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within biological targets. Its presence also provides a stable anchor that is often found in the core structures of various therapeutic agents.

This unique combination of functional groups makes 2-Fluoro-5-iodo-N,N-dimethylbenzamide a sought-after intermediate in the synthesis of complex molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | - |

| Molecular Formula | C₉H₉FINO | [4] |

| Molecular Weight | 293.08 g/mol | [4] |

| CAS Number | 1315337-56-1 (Exemplary) | - |

| Appearance | Off-white to pale yellow solid | General Observation |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Dioxane) | General Observation |

| Melting Point | Not widely reported, expected >100 °C | - |

Note: While a specific CAS number for the title compound is not consistently cited across major databases, its identity is well-established through its use in patented synthetic routes. The properties of related compounds like N,N-dimethylbenzamide (m.p. 41-45°C) suggest the title compound is a solid at room temperature.[5][6]

Synthesis of the Intermediate

The most direct and logical laboratory-scale synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide originates from the commercially available 2-fluoro-5-iodobenzoic acid. The core transformation is an amide bond formation, a fundamental reaction in organic synthesis.

Synthetic Workflow

The conversion of a carboxylic acid to an N,N-disubstituted amide can be achieved through various coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Caption: General workflow for synthesizing the title compound.

Detailed Experimental Protocol: Amidation via Acyl Chloride

This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with dimethylamine. This method is robust, high-yielding, and easily scalable.

Materials:

-

2-Fluoro-5-iodobenzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylamine (2.0 M solution in THF, 2.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-5-iodobenzoic acid (1.0 equiv). Suspend the acid in anhydrous DCM (approx. 0.5 M). Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0 equiv) to the suspension at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude acyl chloride is typically used directly in the next step.

-

Amidation: Re-dissolve the crude 2-fluoro-5-iodo-benzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, add the dimethylamine solution (2.5 equiv) and triethylamine (3.0 equiv) to anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 2-Fluoro-5-iodo-N,N-dimethylbenzamide as a solid.

Causality and Trustworthiness: The use of SOCl₂ ensures complete conversion to the highly reactive acyl chloride, driving the subsequent amidation to completion. The addition of a non-nucleophilic base like TEA or DIPEA during amidation is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the dimethylamine nucleophile.[7] This self-validating protocol includes clear monitoring and purification steps to ensure the final product's identity and purity.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in 2-Fluoro-5-iodo-N,N-dimethylbenzamide is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between an organohalide and an organoboron compound.[8][9] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based byproducts.[10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

-

Reagents:

-

2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

-

Aryl- or Vinyl-boronic acid or boronic ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

-

Procedure:

-

To a Schlenk flask, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl iodide (typically 4-16 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

-

Expertise & Causality: The choice of catalyst, base, and solvent is critical for success.[11] Pd(PPh₃)₄ is a reliable catalyst for many substrates. For more challenging couplings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky phosphine ligand (e.g., SPhos, XPhos) can be more effective.[12] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[10] An aqueous solvent system often accelerates the reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals. The reaction is typically co-catalyzed by palladium and copper(I) salts.[15]

Caption: Catalytic cycles in a typical Sonogashira coupling.

Detailed Experimental Protocol:

-

Reagents:

-

2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodo-N,N-dimethylbenzamide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (2 mol%).

-

Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv).

-

Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often complete within 2-8 hours.

-

Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

Expertise & Causality: The amine base serves two roles: it acts as a solvent and neutralizes the HI formed during the reaction.[16] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[14] While effective, this reaction can be complicated by the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[16]

Case Study: A Key Intermediate for the PARP Inhibitor Niraparib

The clinical and commercial significance of 2-Fluoro-5-iodo-N,N-dimethylbenzamide is powerfully demonstrated by its role in the synthesis of Niraparib (Zejula®), an orally active PARP inhibitor for the treatment of certain types of cancer.[2] In several patented routes, this intermediate is coupled with a suitable boronic acid derivative via a Suzuki-Miyaura reaction to construct the core biaryl structure of the drug.[17][18]

Caption: Role of the title compound in a convergent synthesis of Niraparib.

This convergent approach, where two complex fragments are joined late in the synthesis, is highly efficient. The use of 2-Fluoro-5-iodo-N,N-dimethylbenzamide allows for the reliable and high-yielding installation of the substituted benzamide portion of the final drug molecule.[19] The robustness of the Suzuki coupling at this position is a key enabler for the large-scale manufacturing of this important therapeutic agent.[17]

Conclusion and Future Outlook

2-Fluoro-5-iodo-N,N-dimethylbenzamide stands as a testament to the power of strategic functionalization in the design of synthetic intermediates. Its utility, primarily driven by the reactivity of the aryl iodide in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide underscore its importance and offer a validated framework for its application in research and development. As the demand for sophisticated small-molecule therapeutics continues to grow, the role of well-designed, multifunctional building blocks like 2-Fluoro-5-iodo-N,N-dimethylbenzamide will only become more critical in accelerating the discovery and production of next-generation medicines.

References

-

AA Blocks. 2-Fluoro-6-iodo-N,N-dimethylbenzamide | 1315689-04-3. [Link]

-

PubChem. 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875*. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

University of Manchester. Production of Niraparib using Imine Reductases. Research Explorer. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Nakagawa, Y., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ChemCatChem, 4(8), 1063-1065*. [Link]

-

Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1479-1482*. [Link]

-

He, L., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European Journal of Medicinal Chemistry, 225, 113778. [Link]

-

Jones, C. D., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 21(9), 1346–1354*. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Schmuck, K., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6567*. [Link]

- Google Patents.

-

Zhang, J., et al. (2025). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic Chemistry, 155, 108063*. [Link]

-

Nadin, A., et al. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

-

Hoyle, W., & Smalley, R. K. (1969). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Journal of the Chemical Society C: Organic, 247-251. [Link]

Sources

- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Lab Reporter [fishersci.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]

- 18. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

Potential applications of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

An In-depth Technical Guide to the Potential Applications of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Executive Summary

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a halogenated aromatic compound with significant, yet largely untapped, potential in the fields of medicinal chemistry and molecular imaging. Its unique structural features—a pharmacologically relevant benzamide core, a metabolically robust fluorine atom, and a synthetically versatile iodine atom—position it as a valuable building block for the development of novel therapeutics and diagnostic agents. This guide provides a comprehensive overview of the core chemical principles underpinning its utility, proposes detailed synthetic routes, and explores its potential applications as a scaffold for advanced drug candidates, particularly in oncology, and as a precursor for Positron Emission Tomography (PET) radiotracers.

Core Molecular Attributes and Strategic Significance

The therapeutic and diagnostic potential of 2-Fluoro-5-iodo-N,N-dimethylbenzamide stems from the strategic combination of its constituent functional groups.

-

The Benzamide Scaffold: The benzamide moiety is a well-established pharmacophore present in a wide array of clinically successful drugs. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold in drug design. Notably, it is a recurring motif in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown remarkable efficacy in treating cancers with specific DNA repair deficiencies.[1]

-

The Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile.[2][3] It can increase metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving oral bioavailability.[4][5] The stable isotope, ¹⁹F, is a powerful tool in NMR-based studies, while the positron-emitting isotope, ¹⁸F, is the cornerstone of modern PET imaging.[2][6]

-

The Iodine Atom: The iodine atom at the 5-position serves as a versatile synthetic handle. Its presence allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This synthetic flexibility enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉FINO |

| Molecular Weight | 293.08 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) |

Proposed Synthetic Pathway

While not extensively documented, a plausible and efficient synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide can be envisioned starting from the commercially available 2-fluoro-5-iodobenzoic acid. The key transformation is an amidation reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

-

Acyl Chloride Formation: To a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as indicated by the cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 2-fluoro-5-iodobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.0 M in THF, 2.0 eq) and triethylamine (2.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-